molecular formula C7H12OS B6609000 [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol CAS No. 2866323-82-0

[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol

Cat. No.: B6609000
CAS No.: 2866323-82-0
M. Wt: 144.24 g/mol
InChI Key: GWOJZGYPYWAAKI-UHFFFAOYSA-N
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Description

[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol, also known as this compound, is a compound with a wide range of applications in scientific research. It is used in laboratory experiments to study the biochemical and physiological effects of a variety of substances. It is also used in the synthesis of various compounds, and its mechanism of action has been studied in detail.

Scientific Research Applications

[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including drugs and other bioactive molecules. It is also used in the synthesis of polymers materials, such as polyurethanes. Additionally, it is used in the study of the biochemical and physiological effects of a variety of substances, such as drugs and hormones.

Mechanism of Action

The mechanism of action of [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol is not fully understood. However, it is believed to act as a proton donor, which can facilitate the transfer of protons between molecules. This may allow it to act as a catalyst in certain biochemical reactions. In addition, it is believed to act as a chelating agent, which can bind to metal ions and aid in their transport across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in detail. It has been shown to have a wide range of effects on various biochemical pathways, including those involved in the metabolism of drugs and hormones. Additionally, it has been shown to have potent antioxidant and anti-inflammatory effects. It has also been shown to have an effect on the immune system, and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also non-toxic and non-irritating, making it safe to use in experiments. However, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for the use of [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol. It could be used in the synthesis of new compounds, such as drugs and other bioactive molecules. It could also be used to study the biochemical and physiological effects of a variety of substances. Additionally, it could be used to develop new polymers materials, such as polyurethanes. Finally, it could be used to develop new methods for the delivery of drugs and other substances across cell membranes.

Synthesis Methods

[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol can be synthesized through a number of methods. The most common method involves the reaction of cyclobutanol with methylsulfanyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of this compound and cyclobutylmethanol. The reaction can be further purified by the addition of sulfuric acid and distillation.

Properties

IUPAC Name

(3-methylidene-1-methylsulfanylcyclobutyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-6-3-7(4-6,5-8)9-2/h8H,1,3-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOJZGYPYWAAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CC(=C)C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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